molecular formula C14H19N3O3S B14260782 2-(Benzenesulfonyl)-2-diazonio-1-[di(propan-2-yl)amino]ethen-1-olate CAS No. 380370-56-9

2-(Benzenesulfonyl)-2-diazonio-1-[di(propan-2-yl)amino]ethen-1-olate

Katalognummer: B14260782
CAS-Nummer: 380370-56-9
Molekulargewicht: 309.39 g/mol
InChI-Schlüssel: VOVUGFBPLFVUFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzenesulfonyl)-2-diazonio-1-[di(propan-2-yl)amino]ethen-1-olate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a diazonium ion, and a di(propan-2-yl)amino group. These functional groups contribute to its reactivity and versatility in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-2-diazonio-1-[di(propan-2-yl)amino]ethen-1-olate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with di(propan-2-yl)amine to form the corresponding sulfonamide. This intermediate is then subjected to diazotization using sodium nitrite and hydrochloric acid to yield the diazonium salt. The final step involves the formation of the ethen-1-olate structure through a coupling reaction with an appropriate reagent .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. Additionally, the use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzenesulfonyl)-2-diazonio-1-[di(propan-2-yl)amino]ethen-1-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite for diazotization, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines and alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include sulfonic acids, substituted amines, and various aromatic compounds, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-(Benzenesulfonyl)-2-diazonio-1-[di(propan-2-yl)amino]ethen-1-olate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and as a precursor for various functionalized molecules.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Benzenesulfonyl)-2-diazonio-1-[di(propan-2-yl)amino]ethen-1-olate involves its ability to undergo diazonium coupling reactions. The diazonium group acts as an electrophile, reacting with nucleophiles to form new covalent bonds. This reactivity is crucial in the formation of azo compounds, which are widely used in various applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Benzenesulfonyl)-2-diazonio-1-[di(propan-2-yl)amino]ethen-1-olate is unique due to its combination of functional groups, which confer distinct reactivity and versatility.

Eigenschaften

CAS-Nummer

380370-56-9

Molekularformel

C14H19N3O3S

Molekulargewicht

309.39 g/mol

IUPAC-Name

2-(benzenesulfonyl)-2-diazo-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C14H19N3O3S/c1-10(2)17(11(3)4)14(18)13(16-15)21(19,20)12-8-6-5-7-9-12/h5-11H,1-4H3

InChI-Schlüssel

VOVUGFBPLFVUFB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C(C)C)C(=O)C(=[N+]=[N-])S(=O)(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.